![molecular formula C19H31F3Sn B3031918 Stannane, tributyl[4-(trifluoromethyl)phenyl]- CAS No. 86487-19-6](/img/structure/B3031918.png)
Stannane, tributyl[4-(trifluoromethyl)phenyl]-
Overview
Description
Molecular Structure Analysis
The molecular structure of “Stannane, tributyl[4-(trifluoromethyl)phenyl]-” consists of a tin (Sn) atom bonded to three butyl groups and a 4-(trifluoromethyl)phenyl group. The molecular weight of the compound is 435.2 g/mol.Scientific Research Applications
Reduction Reactions
Tributyl(trifluoromethyl)stannane is used in novel reduction reactions. It can be converted into tributyl(difluoromethyl)stannane using lithium borohydride in diglyme . This reaction is significant in the synthesis of difluoromethyl-containing physiologically active compounds .
Synthesis of Difluoromethyl-Containing Compounds
The compound plays a crucial role in the synthesis of difluoromethyl-containing compounds. It is used in the development of new pharmaceuticals and agrochemicals .
Conversion of Tributyltin Hydride
Tributyl(trifluoromethyl)stannane is used in the conversion of tributyltin hydride with trifluoromethyltrimethylsilane . This process is essential in the synthesis of physiologically active compounds .
Carbostannylation of Alkynes
Tributyl(trifluoromethyl)stannane exhibits remarkable reactivity and stereoselectivity in the carbostannylation of alkynes . This process results in the formation of CF3-substituted enynes as a single stereoisomer in good yields .
Synthesis of Trifluoromethyl-Substituted Enynes
The compound is used in the facile synthesis of trifluoromethyl-substituted enynes . Both terminal and CF3- or RO2C-substituted internal alkynes are applicable to the addition reaction .
Industrial Chemistry
As an organometallic compound, tributyl(trifluoromethyl)stannane finds applications in industrial chemistry . It serves as a useful reagent, catalyst, and precursor material .
Thin Film Deposition
Tributyl(trifluoromethyl)stannane is used in thin film deposition processes . It is a key component in the production of high-quality thin films for various applications .
LED Manufacturing
In the field of electronics, tributyl(trifluoromethyl)stannane is used in the manufacturing of Light Emitting Diodes (LEDs) . It contributes to the production of efficient and high-performance LEDs .
Safety and Hazards
“Stannane, tributyl[4-(trifluoromethyl)phenyl]-” is considered hazardous. It has the following hazard statements: H301 - Toxic if swallowed, H312 - Harmful in contact with skin, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H360FD - May damage fertility or the unborn child, H372 - Causes damage to organs through prolonged or repeated exposure, H410 - Very toxic to aquatic life with long lasting effects .
Mechanism of Action
Target of Action
Stannane, tributyl[4-(trifluoromethyl)phenyl]- is a laboratory chemical
Mode of Action
For instance, they can react with aromatic acyl fluorides in the presence of cesium fluoride .
Result of Action
It’s also classified as a reproductive toxin and can cause damage to organs through prolonged or repeated exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Stannane, tributyl[4-(trifluoromethyl)phenyl]-. For instance, it’s known that this compound is very toxic to aquatic life with long-lasting effects . Therefore, it’s important to avoid releasing this compound into the environment. The stability of this compound can also be influenced by factors such as temperature, pH, and the presence of other chemicals.
properties
IUPAC Name |
tributyl-[4-(trifluoromethyl)phenyl]stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.3C4H9.Sn/c8-7(9,10)6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTXTUCJAKOFES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31F3Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380711 | |
Record name | Stannane, tributyl[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stannane, tributyl[4-(trifluoromethyl)phenyl]- | |
CAS RN |
86487-19-6 | |
Record name | Stannane, tributyl[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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